molecular formula C5H8N4O B8757910 4-Hydrazinyl-6-methylpyrimidin-2(1H)-one

4-Hydrazinyl-6-methylpyrimidin-2(1H)-one

Cat. No.: B8757910
M. Wt: 140.14 g/mol
InChI Key: OTOWPAWAWTZRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinyl-6-methylpyrimidin-2(1H)-one is a heterocyclic compound featuring a pyrimidinone core substituted with a hydrazinyl group at position 4 and a methyl group at position 4. Pyrimidinones are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling diverse biological interactions .

Synthesis of such derivatives often involves nucleophilic substitution reactions. For instance, hydrazine can react with halogenated pyrimidinones to introduce the hydrazinyl group. highlights a related synthesis method for 2-hydrazino-6-methylpyrimidin-4-one using potassium nitrite and acetic acid, demonstrating the versatility of hydrazine in functionalizing pyrimidinone scaffolds .

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

4-hydrazinyl-6-methyl-1H-pyrimidin-2-one

InChI

InChI=1S/C5H8N4O/c1-3-2-4(9-6)8-5(10)7-3/h2H,6H2,1H3,(H2,7,8,9,10)

InChI Key

OTOWPAWAWTZRGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1)NN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

a. 2-Hydrazino-6-methylpyrimidin-4-one

  • Structure : Positional isomer of the target compound, with hydrazinyl at position 2 and ketone at position 3.
  • Synthesis: Prepared via diazotization of 2-amino-6-methylpyrimidin-4-one using KNO₂ in acetic acid .
  • Applications : Intermediate for azido derivatives, useful in click chemistry.

b. 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2-(1H)-one

  • Structure : Ethoxycarbonyl and phenyl substituents at positions 5 and 4, respectively, with a partially saturated pyrimidine ring.
  • Synthesis : Prepared via Biginelli reaction, confirmed by NMR (δ 1.09 for -OCH₂CH₃, 2.25 for CH₃, and 7.28 for aromatic protons) .
  • Key Feature : Demonstrates the impact of bulky substituents on ring conformation and hydrogen-bonding patterns.

c. 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one

  • Structure : Methylsulfanyl group at position 2 instead of hydrazinyl.
  • Properties : Molecular formula C₆H₈N₂OS, molar mass 156.21 g/mol. The thioether group enhances lipophilicity, influencing bioavailability .

Substituent Effects on Physicochemical Properties

  • Hydrazinyl vs. Methylsulfanyl : The hydrazinyl group in 4-Hydrazinyl-6-methylpyrimidin-2(1H)-one facilitates hydrogen bonding and metal coordination, critical for biological activity. In contrast, methylsulfanyl groups increase hydrophobicity, as seen in ’s compound .
  • Ethoxycarbonyl and Phenyl Groups : These substituents in ’s compound introduce steric hindrance, reducing solubility but stabilizing the partially saturated ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.